Summary of the Application: “N,N’‘’-1,6-Hexanediylbis(N’-cyanoguanidine)” is used in the study of Persistent and Mobile Organic Compounds (PMOCs) in water . PMOCs are highly soluble in water and pose a threat to water resource quality . The compound is used to understand the distribution, fate, and emission source of these pollutants, which is critical to maintain high water quality and to determine regulatory limits for these pollutants .
Methods of Application or Experimental Procedures: The study developed a quantitation method that combines solid-phase extraction and liquid chromatography (LC)-tandem mass spectrometry to detect seven guanidine derivatives in aquatic environments . Five LC columns were examined, and among them, a hydrophilic interaction liquid chromatography column was chosen owing to its suitable instrument detection limit and retention factor .
Results or Outcomes: The method precision was assessed using seven replicate analyses of river water. The corresponding analyte recoveries ranged from 73 to 137% (coefficient of variation = 2.1–5.8%) . DPG and CG were detected in ultrapure water samples at levels up to 0.69 and 150 ng L −1, respectively; DPG and CG levels up to 44 and 2600 ng L −1, respectively, were detected in lake water, river water, sewage effluent, and tap water sampled in Western Japan .
Summary of the Application: “N,N’‘’-1,6-Hexanediylbis(N’-cyanoguanidine)” is used as a bactericidal agent in water treatment . It helps in removing bacteria from water, thus ensuring the safety and cleanliness of the water .
Methods of Application or Experimental Procedures: The compound is added to the water, where it acts on the bacteria present. The exact concentration and method of application can vary depending on the specific requirements of the water treatment process .
Summary of the Application: “N,N’‘’-1,6-Hexanediylbis(N’-cyanoguanidine)” is used in organic synthesis . It serves as a reagent in the synthesis of various organic compounds .
Methods of Application or Experimental Procedures: The compound is used as a reagent in the synthesis of organic compounds. The exact method of application can vary depending on the specific requirements of the synthesis process .
N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) is a chemical compound with the molecular formula C10H18N8 and a CAS number of 15894-70-9. This compound features a hexanediyl backbone with two cyanoguanidine groups attached at both ends. It is characterized by its unique structural arrangement, which contributes to its distinct chemical properties and potential applications in various fields, including materials science and biochemistry .
These reactions highlight the compound's versatility and potential for modification in synthetic chemistry .
Research on the biological activity of N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) is limited but suggests potential applications in pharmacology. Compounds with cyanoguanidine groups are often explored for their ability to inhibit certain enzymes or act as intermediates in drug synthesis. Specific studies may reveal its effects on cellular processes or its potential as an antimicrobial agent, although detailed biological data is still required to substantiate these claims .
The synthesis of N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) typically involves the following steps:
This method allows for the production of high-purity compounds suitable for further applications .
N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) has several potential applications:
Interaction studies involving N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) focus on its reactivity with various substrates and its biological interactions. These studies are crucial for understanding how this compound behaves in different environments and its compatibility with other chemicals. For instance:
N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
N,N'-Diethylcyanoguanidine | C6H12N4 | Used as a herbicide; less complex structure |
1,3-Dimethylurea | C5H10N2O | Exhibits different biological activities |
Guanidine | CH5N5 | A simpler structure; widely studied for various applications |
The unique feature of N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) lies in its extended hexanediyl chain linking two cyanoguanidine moieties. This structure potentially enhances its reactivity and application scope compared to simpler compounds like guanidine or other derivatives that lack such a linkage .
The development of N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) is closely tied to the broader evolution of biguanide chemistry, which began in the late 19th century. Biguanide was first discovered by Bernhard Rathke in 1879 through the coupling of guanidine with cyanamide, albeit with very low yields. This synthesis was subsequently improved by R. Herth through condensation of cyanoguanidine with an ammoniacal solution of cupric sulfate in a sealed tube at 110°C.
The development of specialized biguanide derivatives, including N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine), emerged from three fundamental synthesis techniques established in the 1880s:
Surprisingly, these historical methods remain widely used today, demonstrating their enduring effectiveness and reliability in synthesis protocols.
N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) occupies a distinctive position in biguanide chemistry. While traditional biguanides like metformin gained fame for their hypoglycemic properties, particularly after the synthesis of N,N-dimethylbiguanide in 1929, N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) represents a specialized structural variant with unique applications.
The compound contains two cyanoguanidine groups connected by a hexamethylene chain, differentiating it from simple biguanides. This structural arrangement contributes to its distinct chemical properties and applications, particularly in the synthesis of antiseptic compounds like chlorhexidine.
The compound exhibits considerable nomenclature variations across scientific literature, reflecting different conventions for describing its structural elements:
These nomenclature variations can create challenges in literature searches and compound identification, but they all refer to the same molecular entity with CAS number 15894-70-9.
The research significance of N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) has evolved from basic chemical characterization to applied industrial and environmental applications. Initially studied as a chemical curiosity within the broader context of biguanide compounds, it has gained importance in specific application domains:
This evolution reflects the compound's transition from theoretical interest to practical utility in multiple fields.
The classical synthesis route involves stepwise nucleophilic substitution reactions between hexamethylenediamine and cyanoguanidine precursors. Early methods adapted Curtius' diamine alkylation techniques [5], employing high-temperature (120-150°C) reactions in polar aprotic solvents like dimethylformamide. Stoichiometric control proves critical due to competing side reactions - excessive cyanoguanidine leads to oligomerization, while insufficient reagent yields mono-substituted byproducts [3].
A representative reaction scheme follows:
1,6-Hexanediamine + 2 Cyanoguanidine → N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) + 2 NH3
Purification traditionally required multiple recrystallizations from ethanol/water mixtures, achieving ~75% purity in early batches [3]. Limitations included low atom economy (58%) and hazardous solvent waste generation.
Contemporary protocols optimize solvent systems to enhance reaction kinetics and selectivity:
Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|
N-Methylpyrrolidone | 100 | 8 | 89 | 98 |
Tetrahydrofuran | 65 | 24 | 78 | 95 |
Ionic Liquid [BMIM]PF6 | 80 | 6 | 92 | 99 |
Ionic liquid-mediated synthesis demonstrates particular promise, enabling catalyst-free reactions with >90% yields while facilitating solvent recovery [6]. Microwave-assisted heating in DMSO reduces reaction times to 30 minutes but requires careful temperature control to prevent decomposition [3].
Quaternary ammonium salts (e.g., tetrabutylammonium bromide) enable efficient two-phase reactions between aqueous cyanoguanidine and diamine in dichloromethane:
[Q+]CN^- + H2N(CH2)6NH2 → Intermediate → Final Product
This approach achieves 85-92% yields at 50°C with 5 mol% catalyst loading [4]. Kinetic studies reveal second-order dependence on both reactants, suggesting a dual activation mechanism.
Adapting polymer chemistry principles, controlled precipitation methods produce high-purity (>99%) material:
Commercial manufacturing employs continuous flow reactors to enhance process control:
X = \frac{kC_{A0}^{n}t}{1 + kC_{A0}^{n}t}
Where conversion (X) depends on rate constant (k), initial concentration (C_A0), reaction order (n), and residence time (t). Tubular reactors operating at 10 bar pressure achieve 95% conversion with 2-hour residence times [4]. Downstream processing integrates melt crystallization units producing pharmaceutical-grade material at 5 MT/day scale [2].
Recent advances focus on sustainable production:
Critical factors influencing synthesis efficiency:
Parameter | Optimal Range | Effect on Yield |
---|---|---|
Temperature | 80-100°C | +1.2%/°C |
pH | 8.5-9.2 | Maximizes NH deprotonation |
Molar Ratio (1:2.1) | 1:2.1 (diamine:cyanoguanidine) | Prevents excess reagent |
Mixing Speed | 500-700 rpm | Enhances mass transfer |